μ‑Opioid Receptor Affinity – Sub‑Nanomolar MOR Ki vs. Morphine and Fentanyl Benchmarks
The compound exhibits a Ki of 0.160 nM for the human μ‑opioid receptor (MOR) expressed in CHO cells, as determined by displacement of [³H]‑DAMGO [1]. This places its MOR affinity in the same ultra‑high‑potency tier as fentanyl (Ki ≈ 0.5–1 nM [2]) and roughly 6‑ to 9‑fold stronger than morphine (Ki ≈ 1.0–1.4 nM [2]), establishing the compound as one of the highest‑affinity synthetic MOR ligands currently catalogued in authoritative curated databases.
| Evidence Dimension | μ‑Opioid receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.160 nM [1] |
| Comparator Or Baseline | Morphine: Ki ≈ 1.0–1.4 nM; Fentanyl: Ki ≈ 0.5–1.0 nM [2] |
| Quantified Difference | 6‑ to 9‑fold higher affinity than morphine; intermediate between morphine and fentanyl |
| Conditions | Human MOR expressed in CHO cells; [³H]‑DAMGO displacement; 60 min incubation; scintillation counting [1] |
Why This Matters
For assays requiring trace‑level receptor occupancy or the ability to detect low‑abundance MOR in tissue samples, this compound provides a binding potency margin that reduces material consumption and improves signal‑to‑noise ratios compared to morphine‑based probes.
- [1] BindingDB, BDBM50386664 (CHEMBL2048772), Ki = 0.160 nM for human μ‑opioid receptor, https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50386664 (accessed 2024). View Source
- [2] NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, Morphine Ki = 1.4 nM, Fentanyl Ki = 0.5 nM at human MOR, https://pdsp.unc.edu/databases/kidb.php (accessed 2024). View Source
